Topopyrone C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

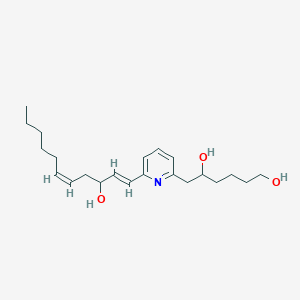

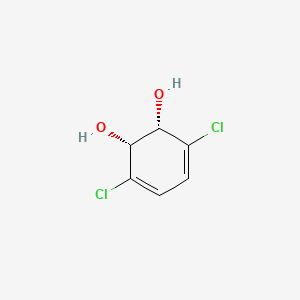

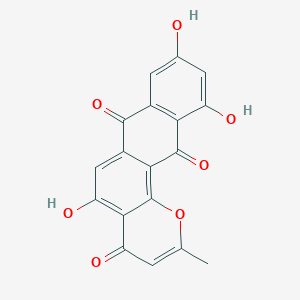

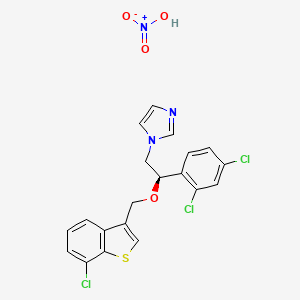

Topopyrone C is a naphthochromene that is 4H-naphtho[2,3-h]chromene-4,7,12-trione substituted by hydroxy groups at positions 5, 9 and 11 and a methyl group at position 2. It is isolated from fungal strains Phoma and Penicillium and acts as an inhibitor of the enzyme topoisomerase I. It has a role as an antimicrobial agent, an antineoplastic agent, an antiviral agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a Penicillium metabolite. It is a naphthochromene, a member of phenols and a member of p-quinones.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

First Total Synthesis of Topopyrone C

The first successful synthesis of Topopyrone C was achieved, providing a foundation for further studies on its properties and applications. This synthesis involved Marschalk alkylation and a Baker–Venkataraman chain elongation, followed by acid-catalyzed cyclization to construct the pyrone ring (Gattinoni, Merlini, & Dallavalle, 2007).

Structural Elucidation of Topopyrones

The structural analysis of topopyrones, including Topopyrone C, revealed their chemical compositions. These compounds are anthraquinone types containing a fused 1,4-pyrone moiety, with variations in chlorine atoms and other functional groups (Ishiyama et al., 2000).

Biological Activities and Mechanisms

Cytotoxic and Topoisomerase I Inhibitory Activities

Analogues of Topopyrone C were synthesized and tested for their cytotoxic and Topoisomerase I inhibitory activities. These studies provided insights into the structure-activity relationship, indicating the importance of the pyrone ring and certain polar groups for the compound's efficacy (Dallavalle et al., 2008).

DNA Interaction and Mode of Binding

Research involving NMR studies on Topopyrone derivatives showed their ability to interact with DNA. This interaction, particularly the intercalation into CG base pairs, plays a role in its mechanism of action as a Topoisomerase poison (Scaglioni et al., 2009).

Topopyrones as Poisons of Human DNA Topoisomerases I and II

Topopyrone C, among other topopyrones, was identified as a poison for human DNA topoisomerases I and II, making it a rare example of a molecule interacting effectively with more than one DNA topoisomerase (Khan, Elban, & Hecht, 2008).

Potential Therapeutic Applications

Antioxidant Properties

A study on the synthesis and evaluation of Topopyrone C derivatives highlighted their strong radical scavenging effect, comparable to reference antioxidants. This property opens potential avenues for their use in oxidative stress-related conditions (Aziz et al., 2016).

Effectiveness in Topoisomerase Inhibition

Synthesis and biological activity studies of topopyrone derivatives underscored their role in stabilizing DNA-topoisomerase I and II covalent binary complexes, suggesting their therapeutic potential in conditions where topoisomerase inhibition is beneficial (Zaleski et al., 2012).

Total Synthesis and Anticancer Potential

The total synthesis of topopyrones, including Topopyrone C, was achieved, emphasizing their role as potent topoisomerase I poisons with high cytotoxicity, suggesting potential applications in cancer treatment (Elban & Hecht, 2008).

Eigenschaften

Produktname |

Topopyrone C |

|---|---|

Molekularformel |

C18H10O7 |

Molekulargewicht |

338.3 g/mol |

IUPAC-Name |

5,9,11-trihydroxy-2-methylnaphtho[3,2-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C18H10O7/c1-6-2-10(20)15-12(22)5-9-14(18(15)25-6)17(24)13-8(16(9)23)3-7(19)4-11(13)21/h2-5,19,21-22H,1H3 |

InChI-Schlüssel |

AWDAPFGGFWZKGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)C2=C(C=C3C(=C2O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |

Synonyme |

topopyrone C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

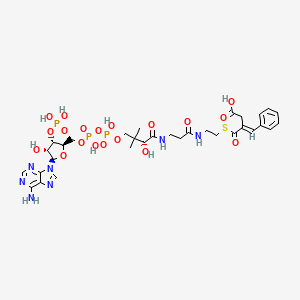

![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)

![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)

![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)